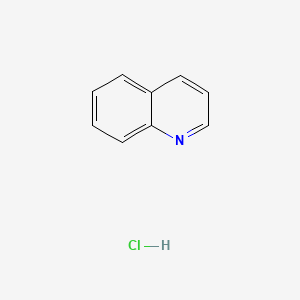
Quinoline hydrochloride
Cat. No. B1219231
Key on ui cas rn:
530-64-3
M. Wt: 165.62 g/mol
InChI Key: PSXRWZBTVAZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03959266
Procedure details


By operating under the same conditions, but substituting 132 mg of 2,6-lutidine hydrochloride, 165 mg of quinoline hydrochloride and, respectively, 169 mg of 1,2,3,4-tetrahydroquinoline hydrochloride for pyridine hydrochloride, there is obtained 600 mg (25%) 560 mg (24%) and, respectively, 780 mg (33%) of pure product.


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1>>[ClH:1].[NH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
165 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC2=CC=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1CCCC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
